molecular formula C16H17NO4S B2439717 3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid CAS No. 2171820-79-2

3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid

Cat. No. B2439717
CAS RN: 2171820-79-2
M. Wt: 319.38
InChI Key: HIWDOMCQLAYICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a benzene ring (from the “benzoic acid” part of the name), with a carboxylic acid group (-COOH) attached at the 3-position. At the 4-position of the benzene ring, there is likely an ethylsulfamoyl group (-SO2NHCH2CH3), and a methyl group (-CH3) at the 2-position .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The benzoic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group and the polar sulfamoyl group could impact its solubility in various solvents .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[4-(ethylsulfamoyl)-2-methylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-17-22(20,21)14-7-8-15(11(2)9-14)12-5-4-6-13(10-12)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWDOMCQLAYICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid

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